N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide
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Overview
Description
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and methoxy-substituted aromatic compounds. Examples include:
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-14(16-10-18)15(19-3)9-13(11)12-4-6-17(2)7-5-12/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
NELXPMSWFMHPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C)OC)NC=O |
Origin of Product |
United States |
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